molecular formula C11H9ClO3 B2638142 methyl (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoate CAS No. 32149-26-1

methyl (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoate

Cat. No.: B2638142
CAS No.: 32149-26-1
M. Wt: 224.64
InChI Key: WKRNZICCAQRRLP-VOTSOKGWSA-N
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Description

Methyl (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoate (CAS 32149-26-1) is a high-purity chemical building block of significant interest in medicinal and agricultural chemistry research. This compound, with a molecular formula of C 11 H 9 ClO 3 and a molecular weight of 224.64, features an α,β-unsaturated ester scaffold linked to a 4-chlorophenyl ketone, making it a versatile Michael acceptor and intermediate for synthesizing more complex heterocycles and pharmaceutical agents . Its specific research value is highlighted by its role in the development of novel anthelmintic (anti-parasitic) compositions. Patent literature indicates that this compound is a key synthetic precursor in the formulation of macrocyclic lactone and spirodioxepinoindole-based treatments for controlling parasitic infestations in mammals . Researchers utilize it to build molecular frameworks essential for creating potent therapies. Key Specifications: • CAS Number: 32149-26-1 • Molecular Formula: C 11 H 9 ClO 3 • Molecular Weight: 224.64 g/mol • Purity: Available in 98% and 90% grades • MDL Number: MFCD01316729 Safety Information: This compound is classified as harmful and an irritant. Safety data indicates it may be harmful if swallowed (H302) and causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE) and working in a well-ventilated area . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

methyl (E)-4-(4-chlorophenyl)-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-7H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRNZICCAQRRLP-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoate typically involves the reaction of 4-chlorobenzaldehyde with methyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by an esterification step to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as ethanol, for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that methyl (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoate exhibits promising antimicrobial activity. A study by Matarlo et al. demonstrated that derivatives of this compound inhibit the MenB enzyme involved in the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. The compound showed minimum inhibitory concentrations (MIC) as low as 0.6 μg/mL against replicating strains of M. tuberculosis .

Anticancer Potential

In addition to its antibacterial properties, several studies have explored the anticancer potential of this compound derivatives. These compounds have been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Industrial Applications

This compound is utilized in the production of specialty chemicals and pharmaceuticals. Its role as a building block in organic synthesis is particularly noteworthy:

Specialty Chemicals

The compound serves as an intermediate in synthesizing various agrochemicals and pharmaceuticals due to its ability to undergo diverse chemical transformations, including oxidation, reduction, and substitution reactions.

Pharmaceutical Development

In drug discovery, this compound derivatives are being investigated for their potential as novel therapeutic agents against bacterial infections and cancer. The structural modifications can lead to enhanced bioactivity and selectivity.

Case Studies

Study Focus Findings
Matarlo et al. (2011)Antimicrobial activityIdentified inhibition of MenB enzyme with MIC values of 0.6 μg/mL against M. tuberculosis .
Lattmann et al. (2005)Anticancer propertiesDemonstrated apoptotic effects on cancer cell lines through oxidative stress mechanisms .
PMC Study (2011)Synthesis routesDiscussed efficient synthetic pathways for producing derivatives with enhanced biological activity .

Mechanism of Action

The mechanism of action of methyl (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoate involves its interaction with various molecular targets. The ester and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors. The chlorophenyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 4-chlorophenyl group in the target compound can be replaced with other aryl substituents, altering electronic and steric properties:

Compound Name Aryl Substituent Key Properties/Effects
Methyl (2E)-4-(4-bromophenyl)-4-oxobut-2-enoate 4-Bromophenyl Increased molecular weight (Br vs. Cl); stronger electron-withdrawing effect
(E)-Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate 4-Methoxyphenyl Electron-donating methoxy group reduces electrophilicity of α,β-system
(E)-Ethyl 4-(4-chlorophenyl)-4-oxobut-2-enoate 4-Chlorophenyl Ethyl ester enhances lipophilicity compared to methyl ester; similar reactivity

Key Findings :

  • Methoxy groups reduce the electrophilicity of the α,β-unsaturated system, diminishing reactivity toward nucleophiles .

Ester Group Modifications

The methyl ester in the target compound can be replaced with larger alkyl groups:

Compound Name Ester Group Impact on Properties
(E)-Ethyl 4-(4-chlorophenyl)-4-oxobut-2-enoate Ethyl Higher lipophilicity (logP increased by ~0.5–1.0); slower hydrolysis kinetics
(Z)-Ethyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoate Ethyl Z-configuration introduces steric hindrance; intramolecular H-bonding possible

Key Findings :

  • Ethyl esters generally exhibit slower hydrolysis rates than methyl esters due to steric hindrance, impacting bioavailability .
  • Z-isomers (e.g., in ) may adopt distinct conformations, influencing hydrogen-bonding networks and crystal packing .

Saturated vs. α,β-Unsaturated Analogs

The presence of the conjugated double bond differentiates the target compound from saturated analogs:

Compound Name Structure Reactivity/Stability
4-(4-Chlorophenyl)-4-oxobutanoic acid methyl ester Saturated ester Lacks conjugated system; reduced electrophilicity and Michael acceptor capacity

Key Findings :

  • The α,β-unsaturated system in the target compound enhances reactivity toward nucleophiles (e.g., amines, thiols) compared to saturated analogs .

Functional Group Additions

Additional functional groups can modify reactivity:

Compound Name Functional Modifications Implications
(E)-Methyl 2-chloro-4-dicyclohexylamino-4-oxobut-2-enoate Chloro and dicyclohexylamino groups Enhanced steric bulk; potential for chelation or altered biological activity

Key Findings :

Structural Characterization

  • X-ray crystallography (using SHELX programs) confirms the (2E) configuration and planar geometry of the enone system .
  • Hydrogen-bonding patterns (e.g., C=O···H interactions) influence crystal packing, as analyzed via graph set theory .

Biological Activity

Methyl (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoate, also known as methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly against various bacterial strains. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in the pharmaceutical field.

Chemical Structure and Properties

The chemical structure of this compound features an ester functional group and a chlorophenyl moiety, contributing to its lipophilicity and reactivity. The compound is synthesized through a Knoevenagel condensation reaction followed by esterification, typically involving 4-chlorobenzaldehyde and methyl acetoacetate in the presence of a base like sodium ethoxide.

Antibacterial Activity

Mechanism of Action:
this compound exhibits potent antibacterial activity primarily against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains that utilize menaquinone (MK) for respiration. The compound acts as an inhibitor of MenB, an enzyme involved in the MK biosynthesis pathway. This inhibition occurs through the formation of a CoA adduct within bacterial cells, leading to a disruption in MK production .

Minimum Inhibitory Concentrations (MIC):
The antibacterial efficacy of this compound has been quantified through MIC studies. Notably, it demonstrates MIC values as low as 0.35 µg/mL against methicillin-sensitive S. aureus (MSSA) and 0.75 µg/mL against MRSA, indicating its potential as a therapeutic agent .

Bacterial StrainMIC (µg/mL)
MSSA0.35
MRSA0.75
Mycobacterium tuberculosis0.6 - 1.5

Case Studies and Research Findings

In Vivo Efficacy:
Research has demonstrated the in vivo effectiveness of this compound in mouse models infected with MRSA. Treatment with this compound resulted in prolonged survival times and reduced bacterial loads, supporting its potential as a novel antibacterial agent .

Studies on Mechanism:
Further investigations into the mechanism revealed that the compound's CoA adduct binds to the MenB enzyme with a dissociation constant (KdK_d) of approximately 2 µM, confirming its role as a specific inhibitor within the MK biosynthesis pathway .

Potential Applications

Given its potent antibacterial properties, this compound could be developed into new antibiotics targeting resistant bacterial strains. Its ability to inhibit MK biosynthesis makes it particularly valuable in treating infections caused by bacteria that have developed resistance to conventional antibiotics.

Q & A

Basic Research Questions

1. Optimization of Synthesis Yield and Stereochemical Control Category : Synthesis Methodology Question : What experimental parameters should be prioritized to optimize yield and stereochemical purity during the synthesis of methyl (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoate? Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance reaction rates, as demonstrated in the synthesis of analogous α,β-unsaturated esters .
  • Catalysis : Employ acid catalysts (e.g., p-toluenesulfonic acid) to facilitate enolate formation, critical for controlling the (E)-stereochemistry .
  • Temperature Control : Maintain temperatures between 60–80°C to balance reaction kinetics and avoid thermal decomposition .
  • Purification : Use recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product with >95% purity .

2. Structural Confirmation via Spectroscopic Techniques Category : Analytical Characterization Question : Which spectroscopic methods are most reliable for confirming the (E)-configuration and functional groups in this compound? Answer :

  • IR Spectroscopy : Identify α,β-unsaturated ester carbonyl stretches at 1700–1750 cm⁻¹ and ketone C=O at 1650–1680 cm⁻¹ .
  • ¹H NMR : Look for vinyl proton coupling constants (J = 12–16 Hz for trans-configuration) and aromatic protons from the 4-chlorophenyl group (δ 7.4–7.6 ppm) .
  • X-ray Crystallography : Resolve stereochemical ambiguities by comparing experimental bond angles and torsional parameters with computational models .

3. Purification Challenges in Scale-Up Category : Process Chemistry Question : What purification strategies mitigate byproduct formation during large-scale synthesis? Answer :

  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to remove unreacted 4-chlorophenyl precursors .
  • Chromatography : Use flash chromatography with silica gel and a hexane/ethyl acetate (7:3) mobile phase to separate geometric isomers .
  • Metrological Validation : Apply GOST R 8.736-2011 guidelines for statistical analysis of purity measurements to ensure reproducibility .

Advanced Research Questions

4. Stability Under Hydrolytic and Oxidative Conditions Category : Physicochemical Properties Question : How can researchers assess the compound’s stability in aqueous and oxidative environments relevant to drug delivery systems? Answer :

  • Hydrolytic Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–12) at 37°C, monitoring ester hydrolysis via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Oxidative Resistance : Expose the compound to H₂O₂ or radical initiators (e.g., AIBN) and track degradation products using LC-MS .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under varying storage conditions .

5. Computational Validation of Reactivity Category : Theoretical Chemistry Question : What computational approaches predict regioselectivity in nucleophilic additions to the α,β-unsaturated ester moiety? Answer :

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to map electron density and identify electrophilic sites (e.g., β-carbon) .
  • MD Simulations : Model solvent effects on reaction pathways using Gaussian or ORCA software to validate experimental kinetic data .
  • Frontier Molecular Orbital (FMO) Analysis : Compare HOMO-LUMO gaps to predict Michael addition preferences .

6. Resolving Contradictory Spectral Data Category : Data Analysis Question : How should researchers address discrepancies between observed and theoretical NMR/IR spectra? Answer :

  • Dynamic Effects : Account for tautomerism or rotameric equilibria using variable-temperature NMR .
  • Isotopic Labeling : Synthesize deuterated analogs to confirm assignments of overlapping proton signals .
  • Comparative Databases : Cross-reference with spectral libraries (e.g., SDBS or NIST) for α,β-unsaturated esters .

7. Biological Activity Profiling Category : Bioorganic Chemistry Question : What experimental designs evaluate the compound’s potential as a pharmacophore in antimicrobial agents? Answer :

  • In Vitro Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .
  • Structure-Activity Relationships (SAR) : Modify the 4-chlorophenyl group or ester moiety and correlate changes with bioactivity .
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Methodological Resources

TechniqueKey ReferencesApplication Example
Potentiometric Titration Purity assessment of synthesized batches
X-ray Crystallography Stereochemical confirmation
HPLC-MS Degradation product identification
DFT/MD Simulations Reactivity prediction

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